molecular formula C4H5BrO B1276448 2-Bromocrotonaldehyde CAS No. 24247-53-8

2-Bromocrotonaldehyde

Cat. No. B1276448
CAS RN: 24247-53-8
M. Wt: 148.99 g/mol
InChI Key: DOZLVLCBCZGSSH-RQOWECAXSA-N
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Description

Synthesis Analysis

The synthesis of related brominated aldehydes can be achieved through various methods. For instance, 2-bromobenzaldehydes can be synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . Additionally, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands to afford 1-aryl-1H-indazoles . These methods demonstrate the versatility of brominated aldehydes in chemical synthesis.

Molecular Structure Analysis

The molecular structure of brominated aldehydes can be analyzed through various spectroscopic techniques. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were characterized by FT-IR, GC-MS, and NMR spectroscopy. Theoretical studies, including geometry optimization and potential energy scan (PES), were used to predict the favored conformations of these molecules . In another study, the molecular structure of 2-bromo-5-fluorobenzaldehyde was determined, revealing trans positioning of the benzaldehyde O atom to the 2-bromo substituent and short Br⋯F interactions in the crystal .

Chemical Reactions Analysis

Brominated aldehydes participate in a variety of chemical reactions. The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines can lead to the formation of 2-aryl-1,2-dihydrophthalazines . Another example is the rhodium(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids, which yields indenone derivatives . These reactions highlight the reactivity of brominated aldehydes and their utility in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aldehydes can be inferred from their molecular structures and the types of reactions they undergo. For instance, the presence of a bromine atom can significantly affect the electron distribution within the molecule, which can influence its reactivity. The crystal structure of 2-bromo-5-fluorobenzaldehyde shows specific interactions such as Br⋯F contacts and π-stacking, which can impact the compound's physical properties, such as melting point and solubility .

Scientific Research Applications

Synthesis of Substituted 2-Bromobenzaldehydes

2-Bromocrotonaldehyde is utilized in the synthesis of substituted 2-bromobenzaldehydes, a process involving selective palladium-catalyzed ortho-bromination. This method demonstrates the compound's utility in complex organic synthesis, leading to products with potential applications in various chemical industries (Dubost et al., 2011).

Cytotoxicity and Gene Expression Studies

Research has shown that crotonaldehyde, a related compound, affects gene expression in human bronchial epithelial cells, indicating its potential as a risk factor for pulmonary diseases. This study provides insights into the molecular mechanisms underlying the cytotoxicity and tissue injury caused by such aldehydes (Liu et al., 2010).

Bromovinyl Aldehyde Chemistry

Advancements in bromovinyl aldehyde chemistry, particularly 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, have been significant over the past decade. These compounds are crucial for constructing a wide range of biologically and medicinally relevant materials (Ghosh & Ray, 2017).

Synthesis of 2-Aryl-1,2-Dihydrophthalazines

The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, which may include derivatives of this compound, leads to the formation of 2-aryl-1,2-dihydrophthalazines. This process is significant in the synthesis of complex organic compounds (Aljaar et al., 2013).

Dehalogenation Studies in Soil Bacteria

Studies on soil bacteria that use components like 1,3-dichloropropene as a carbon source have revealed the role of enzymes like trans-3-chloroacrylic acid dehalogenase in converting bromo- and chloroacrylate to malonate semialdehyde. This research provides valuable insights into bacterial pathways for breaking down halogenated compounds (Wang et al., 2003).

Mechanism of Action

2-Bromocrotonaldehyde, also known as 2-bromobut-2-enal, is a chemical compound with the molecular formula C4H5BrO . The understanding of its mechanism of action involves several aspects including its target of action, mode of action, biochemical pathways it affects, pharmacokinetics, result of action, and the influence of the environment on its action.

Target of Action

It’s known that many chemical compounds interact with proteins to modulate their functions The compound might interact with a specific protein or a group of proteins, altering their activity and thus influencing cellular processes

Mode of Action

It’s known that compounds can interact with their targets in various ways, such as binding to active sites, altering protein conformation, or modulating protein-protein interactions . The specific mode of action of this compound would depend on its chemical structure and the nature of its target(s).

Biochemical Pathways

It’s known that compounds can affect various biochemical pathways, leading to changes in cellular processes and functions . The specific pathways affected by this compound would depend on its target(s) and mode of action.

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds . The specific influence of these factors on this compound would depend on its chemical properties and the nature of its target(s).

properties

IUPAC Name

(Z)-2-bromobut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLVLCBCZGSSH-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C=O)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24247-53-8, 33718-99-9
Record name Crotonaldehyde, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 2-bromo-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-bromocrotonaldehyde related to the mutagenicity of Tris-BP?

A1: The research paper identifies this compound as a suspected mutagenic metabolite of Tris-BP (tris(2,3-dibromopropyl)phosphate). [] The study suggests that Tris-BP undergoes a metabolic pathway involving oxidation at the C-3 position, followed by spontaneous dehydrohalogenation and dehydrophosphorylation. This process leads to the formation of this compound, which contributes to the overall mutagenic potential of Tris-BP. []

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